molecular formula C19H21N3OS B5808988 5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole

5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole

Cat. No. B5808988
M. Wt: 339.5 g/mol
InChI Key: MDGOXQUIAFCDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is a chemical compound that belongs to the class of thienopyrazoles. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole in lab experiments is its versatility. It can be used in a wide range of research areas, including cancer research, virology, and neurobiology. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole. One potential area of research is the development of new derivatives of this compound that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.

Synthesis Methods

The synthesis of 5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole involves the reaction of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with 6-aminocaproic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography.

Scientific Research Applications

5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole has been studied for its potential applications in various scientific research areas. It has been found to exhibit antiviral, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

azepan-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-16-13-17(18(23)21-11-7-2-3-8-12-21)24-19(16)22(20-14)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGOXQUIAFCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.